2-[(1-Phenylethyl)amino]butan-1-ol
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Overview
Description
2-[(1-Phenylethyl)amino]butan-1-ol is an organic compound with the molecular formula C12H19NO This compound features a butanol backbone with an amino group substituted at the second carbon and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-[(1-Phenylethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanol: Similar structure but with a shorter carbon chain.
1-Phenylethylamine: Lacks the butanol backbone.
2-Phenylethylamine: Different substitution pattern on the nitrogen atom.
Uniqueness
2-[(1-Phenylethyl)amino]butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butanol backbone with a phenylethyl group makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-phenylethylamino)butan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-3-12(9-14)13-10(2)11-7-5-4-6-8-11/h4-8,10,12-14H,3,9H2,1-2H3 |
InChI Key |
MOUQWFCJHBWVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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